molecular formula C16H14N2O3S B12263293 2-{[3-Cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid

2-{[3-Cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid

Cat. No.: B12263293
M. Wt: 314.4 g/mol
InChI Key: HNTLBOZRSARDBB-UHFFFAOYSA-N
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Description

2-{[3-Cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid is a complex organic compound characterized by a pyridine ring substituted with cyano, methoxyphenyl, and methyl groups, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method starts with the cyanoacetylation of amines, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-Cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the cyano group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2-{[3-Cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-Cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the methoxyphenyl and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetyl derivatives and pyridine-based molecules. Examples are:

Uniqueness

What sets 2-{[3-Cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetic acid apart is its specific substitution pattern on the pyridine ring, which can lead to unique chemical reactivity and biological activity. The presence of the methoxy group, in particular, can influence its solubility and interaction with biological targets .

Properties

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

2-[3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanylacetic acid

InChI

InChI=1S/C16H14N2O3S/c1-10-7-13(11-3-5-12(21-2)6-4-11)14(8-17)16(18-10)22-9-15(19)20/h3-7H,9H2,1-2H3,(H,19,20)

InChI Key

HNTLBOZRSARDBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)O)C#N)C2=CC=C(C=C2)OC

Origin of Product

United States

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